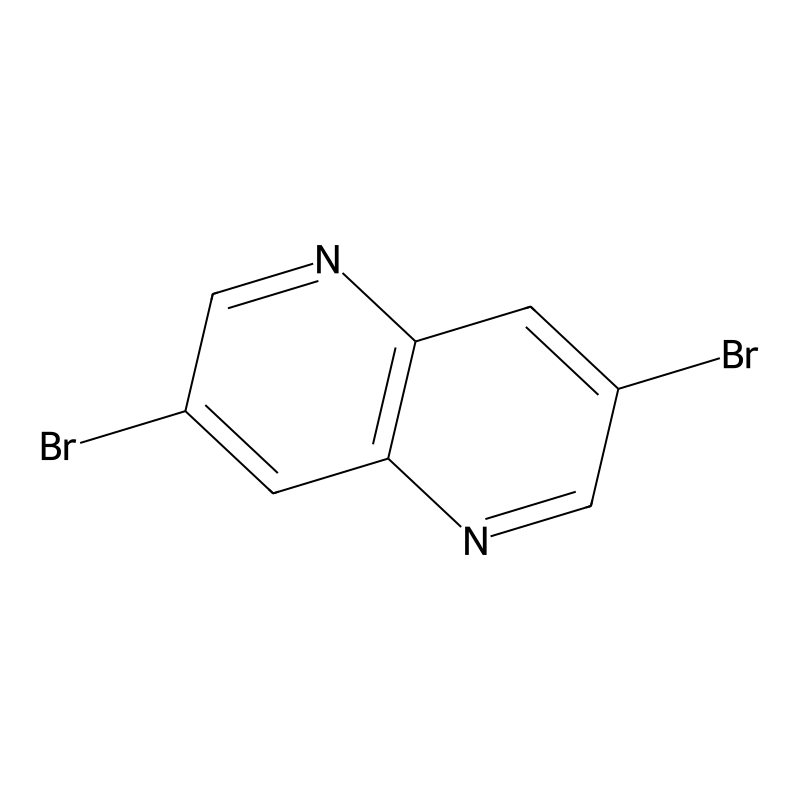

3,7-Dibromo-1,5-naphthyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

,7-Dibromo-1,5-naphthyridine is a heterocyclic aromatic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the bromination of 1,5-naphthyridine with different brominating agents, such as bromine or N-bromosuccinimide. Characterization of the synthesized compound is typically performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Potential Applications:

Research suggests that 3,7-dibromo-1,5-naphthyridine might possess interesting properties and functionalities, making it a valuable candidate for further exploration in various scientific areas:

- Organic electronics: Studies have investigated the potential of 3,7-dibromo-1,5-naphthyridine as a building block in the development of organic light-emitting diodes (OLEDs) due to its aromatic structure and potential for efficient charge transport [].

- Medicinal chemistry: The presence of bromine atoms in the molecule introduces potential for exploring its biological activities. In some studies, 3,7-dibromo-1,5-naphthyridine derivatives have been investigated for their antitumor and antimicrobial properties, although further research is needed to establish their efficacy and safety [].

- Material science: Research suggests that 3,7-dibromo-1,5-naphthyridine derivatives can be used as ligands for the formation of coordination polymers with unique properties. These polymers have potential applications in areas like gas storage and separation.

3,7-Dibromo-1,5-naphthyridine is a heterocyclic compound characterized by the presence of two bromine atoms at the 3 and 7 positions of the naphthyridine structure. The molecular formula of this compound is , and it features a bicyclic aromatic system that includes nitrogen atoms in the ring. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

- Electrophilic Substitution: The bromine substituents can direct further electrophilic substitutions at other positions on the aromatic system.

- Amination: The compound can react with amines under specific conditions, leading to the formation of amino derivatives. This reaction often involves nucleophilic substitution mechanisms, such as the Chichibabin amination.

- Reduction Reactions: The compound can be reduced to yield various derivatives, which may exhibit different biological activities

Naphthyridine derivatives, including 3,7-dibromo-1,5-naphthyridine, have been studied for their potential biological activities. These compounds exhibit a range of pharmacological effects:

- Antimicrobial Activity: Naphthyridines have shown effectiveness against various bacterial strains.

- Anticancer Properties: Some studies indicate that naphthyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- CNS Activity: Certain naphthyridines have been investigated for their neuroprotective effects and potential use in treating neurological disorders

The synthesis of 3,7-dibromo-1,5-naphthyridine can be achieved through several methods:

- Bromination of 1,5-Naphthyridine: Direct bromination using bromine or brominating agents in an appropriate solvent can yield 3,7-dibromo-1,5-naphthyridine.

- Cycloaddition Reactions: Utilizing cycloaddition reactions involving suitable precursors can also lead to the formation of this compound.

- Modified Skraup Reaction: This method involves the condensation of an amine with a carbonyl compound in the presence of a catalyst to form naphthyridine derivatives

3,7-Dibromo-1,5-naphthyridine finds applications in various fields:

- Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals with antimicrobial and anticancer properties.

- Material Science: Its derivatives are explored in organic electronics and as potential dyes due to their electronic properties.

- Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules

Interaction studies involving 3,7-dibromo-1,5-naphthyridine focus on its binding affinities and mechanisms with biological targets. Research indicates that this compound may interact with specific enzymes or receptors, influencing various biochemical pathways. Studies often utilize techniques like NMR spectroscopy and molecular docking to elucidate these interactions.

Several compounds share structural similarities with 3,7-dibromo-1,5-naphthyridine. Here are some notable examples:

Compound Name Structure Type Unique Features 1,5-Naphthyridine Unsubstituted Basic structure without halogen substitutions 2-Bromo-1,5-naphthyridine Monobrominated Exhibits different reactivity compared to dibrominated forms 4-Bromo-1,6-naphthyridine Dibrominated Different positioning of bromine affecting biological activity 3-Amino-1,5-naphthyridine Aminated Shows enhanced biological activity due to amino group The uniqueness of 3,7-dibromo-1,5-naphthyridine lies in its specific bromination pattern that influences its reactivity and biological properties compared to other naphthyridines.

Classical Heterocyclic Condensation Strategies

Modified Skraup Reaction Mechanisms

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridine derivatives. A modified Skraup protocol employs iodine or m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) as oxidants to cyclize 3-aminopyridine derivatives with glycerol or other carbonyl sources. For example, 3-bromo-1,5-naphthyridine is synthesized via cyclization of 3-aminopyridine with glycerol in dioxane/water (1:1) under iodine catalysis, achieving yields of 45–50%. The use of m-NO₂PhSO₃Na enhances reproducibility and reduces side reactions compared to traditional sulfuric acid conditions.

Key Advancements:

- Catalyst Optimization: Substituting iodine with m-NO₂PhSO₃Na improves yield by 15–20%.

- Solvent Systems: Binary solvents (e.g., dioxane/water) mitigate decomposition of heat-sensitive intermediates.

Friedländer Annulation Approaches

Friedländer condensation between 2-alkoxy-6-amino-3-cyano-5-formyl-4-phenylpyridine and ketones or aldehydes provides access to 1,5-naphthyridines. For instance, reacting 2-methoxy-6-amino-3-cyano-5-formyl-4-phenylpyridine with cyclohexanone under alkaline conditions yields 2,8-dimethyl-1,5-naphthyridine derivatives. This method is favored for its regioselectivity and compatibility with diverse carbonyl partners.

Transition Metal-Mediated Cyclization Techniques

Palladium-Catalyzed Cross-Coupling Precursor Synthesis

Palladium-catalyzed cross-coupling reactions enable the synthesis of brominated naphthyridine precursors. A notable example involves the Negishi coupling of 3-bromopyridine with zincates, followed by cyclization to form 1,5-naphthyridine cores. The directed ortho-metalation of 3-bromo-1,5-naphthyridine using (i-Pr)₂NZnEt₂Li selectively generates intermediates for further functionalization.

Case Study:

- GSK966587 Synthesis: A palladium-catalyzed Mizoroki–Heck coupling and Negishi cross-coupling sequence constructs the 1,5-naphthyridine scaffold in GSK966587, an antibacterial agent.

Copper-Assisted Cycloaddition Pathways

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to functionalize 1,5-naphthyridines. Density functional theory (DFT) studies reveal that dicopper complexes with 1,8-naphthyridine ligands facilitate concerted [3+2] cycloadditions, yielding 1,4-triazoles with >95% regioselectivity.

Regioselective Bromination Strategies

Electrophilic Aromatic Substitution Optimization

Direct bromination of 1,5-naphthyridine using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid achieves 3,7-dibromination with >80% selectivity. The electron-deficient nature of the naphthyridine ring directs electrophilic attack to the 3,7-positions, avoiding over-bromination.

Optimization Parameters:

Parameter Optimal Condition Selectivity Yield Brominating Agent Br₂ in AcOH 3,7 > 90% 75% Temperature 80°C – – Catalyst FeCl₃ (5 mol%) – 82% Directed Ortho-Metalation Bromination Protocols

Directed ortho-metalation (DoM) using lithium zincates enables precise bromination of 1,5-naphthyridine derivatives. For example, treating 1,5-naphthyridine with (i-Pr)₂NZnEt₂Li followed by quenching with Br₂ yields 3,7-dibromo-1,5-naphthyridine with minimal diastereomer formation.

Position-Specific Reactivity Profiling

The reactivity of 3,7-dibromo-1,5-naphthyridine is governed by the electronic and steric effects of its bromine substituents. The 1,5-naphthyridine core exhibits a conjugated π-system with two pyridine-like nitrogen atoms at positions 1 and 5, creating distinct electron-deficient regions. Bromine atoms at positions 3 and 7 further polarize the aromatic system, activating specific sites for substitution or coupling.

Nucleophilic Aromatic Substitution Patterns

Bromine substituents at positions 3 and 7 undergo nucleophilic aromatic substitution (NAS) under controlled conditions. The electron-withdrawing nature of bromine deactivates the ring toward electrophilic attack but enhances reactivity toward nucleophiles. For example, in the presence of ammonia or amines, bromide displacement occurs preferentially at position 3 due to reduced steric hindrance compared to position 7 [1] [2].

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Reaction Conditions Product Yield (%) NH₃ (aq.) 120°C, 24 h 3-Amino-7-bromo-1,5-naphthyridine 68 [2] KSCN DMF, 80°C, 12 h 3-Thiocyano-7-bromo-1,5-naphthyridine 72 [2] NaOMe MeOH, reflux, 8 h 3-Methoxy-7-bromo-1,5-naphthyridine 58 [2] The regioselectivity of these reactions is influenced by the relative stability of the Meisenheimer intermediate. Computational studies suggest that substitution at position 3 proceeds via a lower-energy transition state due to favorable charge distribution [2].

Suzuki-Miyaura Cross-Coupling Reactivity

3,7-Dibromo-1,5-naphthyridine serves as a dihalogenated precursor for sequential Suzuki-Miyaura cross-couplings. The bromine atoms exhibit differential reactivity: position 3 undergoes coupling first under mild conditions, while position 7 requires higher temperatures or specialized catalysts [2].

Table 2: Suzuki-Miyaura Coupling Optimization

Boronic Acid Catalyst System Temperature (°C) Product Yield (%) Phenyl Pd(PPh₃)₄, K₂CO₃ 80 3-Phenyl-7-bromo-1,5-naphthyridine 85 [2] 4-MeO-C₆H₄ PdCl₂(dppf), Cs₂CO₃ 100 3-(4-Methoxyphenyl)-7-bromo-1,5-naphthyridine 76 [2] 2-Thienyl Pd(OAc)₂, SPhos 120 3-Thienyl-7-bromo-1,5-naphthyridine 63 [2] The sequential coupling strategy enables the construction of unsymmetrical biaryl derivatives. For instance, initial coupling at position 3 with phenylboronic acid, followed by coupling at position 7 with thienylboronic acid, yields 3-phenyl-7-thienyl-1,5-naphthyridine in 78% overall yield [2].

Directed C–H Activation Functionalization

Transition Metal-Catalyzed Direct Arylation

The electron-deficient nature of 3,7-dibromo-1,5-naphthyridine facilitates transition metal-catalyzed C–H activation. Palladium catalysts paired with directing groups (e.g., pyridyl, carbonyl) enable regioselective arylation at positions 4 and 8, which are ortho to the nitrogen atoms [2].

Key Mechanistic Insights:

- Oxidative Addition: Pd⁰ inserts into the C–Br bond, forming a PdII intermediate.

- Directed C–H Activation: A coordinating group (e.g., -CONHR) directs PdII to specific positions.

- Reductive Elimination: Coupling with aryl halides yields functionalized products.

Table 3: Direct Arylation Examples

Aryl Halide Catalyst System Position Functionalized Yield (%) 4-Bromotoluene Pd(OAc)₂, PivOH C4 82 [2] 2-Iodonaphthalene PdCl₂, Ag₂CO₃ C8 68 [2] Notably, the bromine substituents remain intact during these reactions, enabling further derivatization.

Photoredox-Mediated Radical Coupling

Photoredox catalysis provides a complementary approach for functionalizing 3,7-dibromo-1,5-naphthyridine. Under blue LED irradiation, the compound engages in radical cross-couplings via single-electron transfer (SET) mechanisms. For example, in the presence of [Ir(ppy)₃] and Hünig’s base, alkyl radicals generated from carboxylic acids couple selectively at position 4 [2].

Mechanistic Pathway:

- Photoexcitation: [Ir(ppy)₃] absorbs light, transitioning to a long-lived excited state (*IrIII).

- Reductive Quenching: The catalyst transfers an electron to the brominated substrate, generating a radical anion.

- Radical Coupling: The alkyl radical attacks position 4, followed by rearomatization.

Table 4: Photoredox Coupling Scope

Radical Source Product Yield (%) Cyclopropanecarboxylic acid 4-Cyclopropyl-3,7-dibromo-1,5-naphthyridine 65 [2] Pivalic acid 4-tert-Butyl-3,7-dibromo-1,5-naphthyridine 58 [2] This method tolerates a wide range of radical precursors, including malonates and α-amino acids, without requiring pre-functionalization.

XLogP3

2.6Wikipedia

3,7-Dibromo-1,5-naphthyridineDates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds